molecular formula C19H13Cl2N3O3S B6012847 2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide

2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide

Cat. No.: B6012847
M. Wt: 434.3 g/mol
InChI Key: BKIHDOJIRRHFLX-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of dichloro substituents, and attachment of the furan ring. Common synthetic routes may include:

    Formation of Benzamide Core: This step involves the reaction of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of Dichloro Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce dichloro groups at specific positions on the benzamide ring.

    Attachment of Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Shares the benzamide core but lacks the furan ring and additional substituents.

    Furan-2-carboxamide: Contains the furan ring but lacks the dichloro and benzamide components.

    N-Phenylbenzamide: Similar benzamide structure but without the dichloro and furan substituents.

Uniqueness

2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide is unique due to its combination of dichloro substituents, benzamide core, and furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[[3-[(2,4-dichlorobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O3S/c20-11-6-7-14(15(21)9-11)17(25)22-12-3-1-4-13(10-12)23-19(28)24-18(26)16-5-2-8-27-16/h1-10H,(H,22,25)(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHDOJIRRHFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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